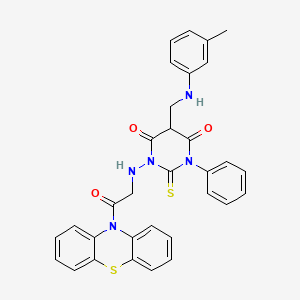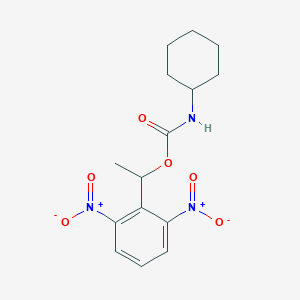
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a dinitrophenyl group attached to an ethyl chain, which is further connected to a cyclohexylcarbamate moiety
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2,6-dinitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexylcarbamate moiety may also contribute to the compound’s overall biological effects by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,6-Dinitrophenyl)ethyl cyclohexylcarbamate include other carbamates and nitroaromatic compounds. For example:
1-(2,4-Dinitrophenyl)ethyl cyclohexylcarbamate: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,6-Dinitrophenyl)ethyl methylcarbamate: Similar structure but with a methyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
133795-11-6 |
|---|---|
Molekularformel |
C15H19N3O6 |
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
1-(2,6-dinitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H19N3O6/c1-10(24-15(19)16-11-6-3-2-4-7-11)14-12(17(20)21)8-5-9-13(14)18(22)23/h5,8-11H,2-4,6-7H2,1H3,(H,16,19) |
InChI-Schlüssel |
NTWOLVHVPZSEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
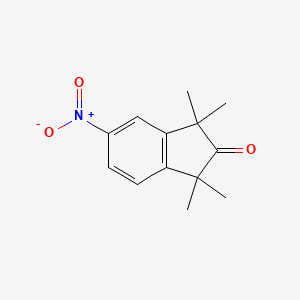
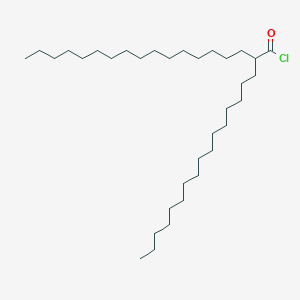
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

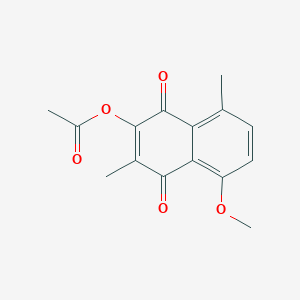
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
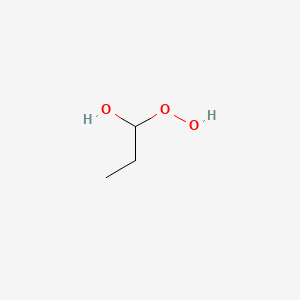
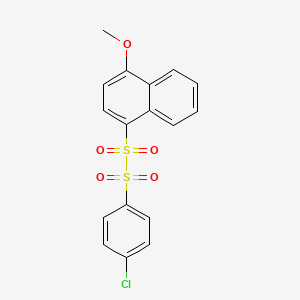
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

